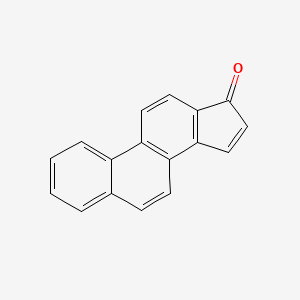
17H-Cyclopenta(a)phenanthren-17-one
Übersicht
Beschreibung
17H-Cyclopenta(a)phenanthren-17-one, also known as this compound, is a useful research compound. Its molecular formula is C17H10O and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
17H-Cyclopenta(a)phenanthren-17-one, also known as 15,16-dihydro-4-methyl-17H-cyclopenta(a)phenanthren-17-one, is a polycyclic aromatic compound with a variety of applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural properties enable it to interact with biological systems and serve as a precursor for synthesizing more complex organic compounds.
Chemistry
- Precursor for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield derivatives useful in further research and industrial applications.
- Synthetic Routes : Common methods for synthesizing this compound include cyclization reactions involving specific precursors under controlled conditions. For example, it can be derived from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one through multi-step organic reactions.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in oncology and endocrinology. It has been studied for its interactions with estrogen receptors, showing promise as a selective estrogen receptor modulator (SERM).
-
Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (e.g., MCF-7 cell line) by modulating estrogen receptor activity. For instance:
Study Cell Line Concentration Effect MCF-7 10 µM 50% inhibition of proliferation HeLa 5 µM Induction of apoptosis
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including anti-cancer effects and applications in treating inflammation and pain. Its derivatives have been shown to modulate inflammatory responses and may help manage chronic pain conditions .
Industrial Applications
- Material Development : In the industrial sector, this compound is explored for developing new materials and chemical processes due to its unique chemical properties that facilitate various reactions.
Case Study 1: Antitumor Effects
A study focused on the effects of this compound on breast cancer cells revealed significant inhibition of cell proliferation at specific concentrations. This suggests its potential role in cancer therapeutics.
Case Study 2: Inflammatory Response Modulation
Research has indicated that derivatives of this compound may influence inflammatory pathways by interacting with mediators such as prostaglandins and cytokines, which are crucial in pain management and tissue repair processes .
Eigenschaften
CAS-Nummer |
50905-54-9 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H10O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-10H |
InChI-Schlüssel |
GRMNDOXXSKOLOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O |
Key on ui other cas no. |
50905-54-9 |
Synonyme |
cyclopenta(a)phenanthren-17-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













